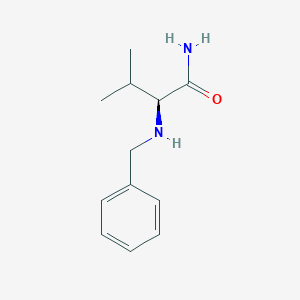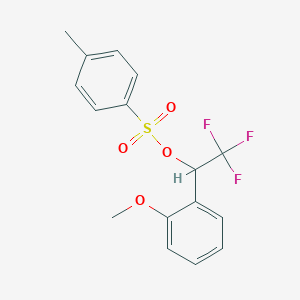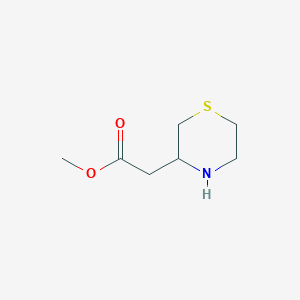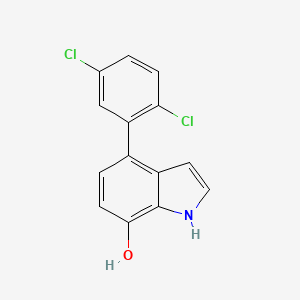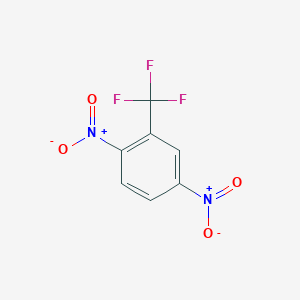
8-Hydroxysyringaresinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxysyringaresinol is a lignan, a type of natural compound found in various plants Lignans are known for their diverse biological activities and potential health benefits
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxysyringaresinol typically involves the coupling of phenylpropanoid units. One common method is the oxidative coupling of syringaresinol derivatives. This process often requires specific catalysts and controlled reaction conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, such as the use of plant cell cultures or genetically modified organisms to produce the compound in large quantities. These methods are advantageous as they can be more sustainable and cost-effective compared to traditional chemical synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxysyringaresinol can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups into the aromatic rings of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Aplicaciones Científicas De Investigación
8-Hydroxysyringaresinol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex lignan derivatives and studying their chemical properties.
Biology: The compound’s antioxidant properties make it a subject of interest in studies related to cellular protection and aging.
Medicine: Research has shown potential anti-cancer, anti-inflammatory, and antimicrobial activities, making it a candidate for drug development.
Industry: Its antioxidant properties are also explored for use in food preservation and cosmetic formulations.
Mecanismo De Acción
The mechanism of action of 8-Hydroxysyringaresinol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can neutralize free radicals, reducing oxidative stress and protecting cells from damage.
Enzyme Inhibition: It can inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation.
Antimicrobial Action: The compound can disrupt microbial cell membranes, leading to the inhibition of microbial growth.
Comparación Con Compuestos Similares
Syringaresinol: A closely related lignan with similar antioxidant properties.
Pinoresinol: Another lignan with notable biological activities, including anti-cancer and anti-inflammatory effects.
Matairesinol: Known for its potential health benefits, including anti-cancer properties.
Uniqueness of 8-Hydroxysyringaresinol: this compound stands out due to its specific hydroxylation pattern, which can enhance its reactivity and biological activity compared to other lignans. This unique structure allows for diverse applications and makes it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C22H26O9 |
|---|---|
Peso molecular |
434.4 g/mol |
Nombre IUPAC |
(3R,3aS,6S,6aR)-3,6-bis(4-hydroxy-3,5-dimethoxyphenyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-ol |
InChI |
InChI=1S/C22H26O9/c1-26-14-5-11(6-15(27-2)18(14)23)20-13-9-30-21(22(13,25)10-31-20)12-7-16(28-3)19(24)17(8-12)29-4/h5-8,13,20-21,23-25H,9-10H2,1-4H3/t13-,20-,21-,22-/m1/s1 |
Clave InChI |
NUUIAGCSVIKGMC-FHIZRCNDSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]3CO[C@@H]([C@]3(CO2)O)C4=CC(=C(C(=C4)OC)O)OC |
SMILES canónico |
COC1=CC(=CC(=C1O)OC)C2C3COC(C3(CO2)O)C4=CC(=C(C(=C4)OC)O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


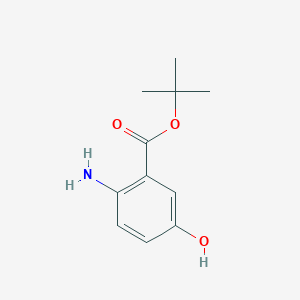
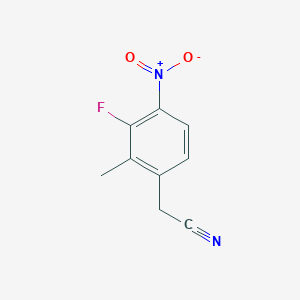

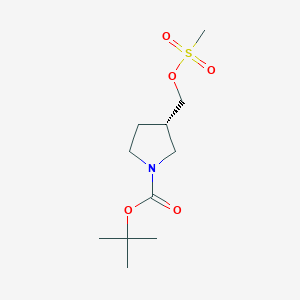
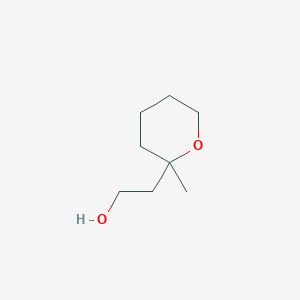
![11B-Benzyl-9-hydroxy-4,4A,5,6,7,11B-hexahydro-1H-dibenzo[A,C][7]annulen-3(2H)-one](/img/structure/B13088315.png)
